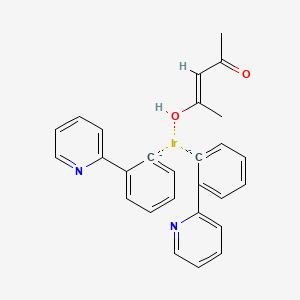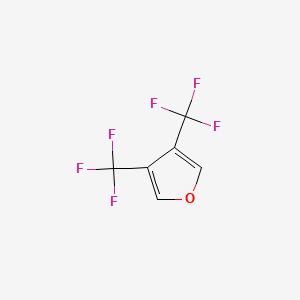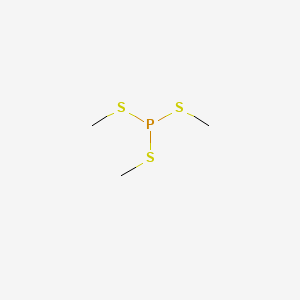
Ir(ppy)2(acac)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis2-(2-pyridinyl-N)phenyl-Ciridium(III), commonly known as Ir(ppy)2(acac), is a phosphorescent organometallic complex. It is widely studied for its high quantum yields and efficiency in organic light-emitting diodes (OLEDs). The compound is known for its green emission and is used as a dopant material in OLEDs due to its excellent photophysical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ir(ppy)2(acac) typically involves the reaction of iridium trichloride hydrate with 2-phenylpyridine in the presence of a base to form a chloro-bridged iridium dimer. This intermediate is then reacted with acetylacetone under basic conditions to yield the final product . The reaction is usually carried out in solvents like ethylene glycol monoethyl ether at elevated temperatures (around 130°C) for several hours .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to achieve high yields and purity. The reaction conditions are carefully controlled, and purification techniques such as sublimation are employed to obtain high-purity Ir(ppy)2(acac) suitable for use in electronic devices .
Análisis De Reacciones Químicas
Types of Reactions
Ir(ppy)2(acac) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Common Reagents and Conditions
Common reagents used in reactions involving Ir(ppy)2(acac) include oxidizing agents, bases, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ligand substitution reactions can yield a variety of iridium complexes with different photophysical properties .
Aplicaciones Científicas De Investigación
Ir(ppy)2(acac) has a wide range of applications in scientific research, including:
Chemistry: Used as a dopant in OLEDs to enhance their efficiency and brightness.
Biology: Investigated for its potential use in bioimaging due to its phosphorescent properties.
Medicine: Explored for applications in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of high-efficiency lighting and display technologies.
Mecanismo De Acción
The mechanism by which Ir(ppy)2(acac) exerts its effects is primarily through its phosphorescent properties. The compound exhibits efficient intersystem crossing from the excited singlet state to the triplet state due to the heavy atom effect of iridium. This leads to radiative decay from the triplet state, resulting in phosphorescence . The molecular targets and pathways involved include the interaction of the iridium center with the ligands, which influences the compound’s electronic properties and emission characteristics .
Comparación Con Compuestos Similares
Similar Compounds
Ir(piq)2(acac): A red-emitting iridium complex used in phosphorescent OLEDs.
Ir(bzq)2(acac): An iridium complex with different ligands, resulting in varied photophysical properties.
Uniqueness
Ir(ppy)2(acac) is unique due to its high quantum yields and efficient green emission, making it highly suitable for use in OLEDs. Its molecular structure allows for better alignment of transition dipole moments, leading to higher external quantum efficiencies compared to similar compounds .
Propiedades
Fórmula molecular |
C27H24IrN2O2-2 |
|---|---|
Peso molecular |
600.7 g/mol |
Nombre IUPAC |
(E)-4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine |
InChI |
InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3+; |
Clave InChI |
IWZZBBJTIUYDPZ-NKZKMTPJSA-N |
SMILES isomérico |
C/C(=C\C(=O)C)/O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
SMILES canónico |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,20-dioxapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B14760742.png)


![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)



![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)



![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)

